Fumaric acid, bis(trimethylsilyl) ester

Description

Properties

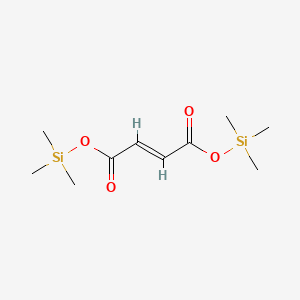

Molecular Formula |

C10H20O4Si2 |

|---|---|

Molecular Weight |

260.43 g/mol |

IUPAC Name |

bis(trimethylsilyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7+ |

InChI Key |

OITVFMRNHJZOHF-BQYQJAHWSA-N |

Isomeric SMILES |

C[Si](C)(C)OC(=O)/C=C/C(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of Fumaric Acid

The most straightforward and commonly employed method for preparing fumaric acid, bis(trimethylsilyl) ester is the direct silylation of fumaric acid using silylating agents such as chlorotrimethylsilane or hexamethyldisilazane (HMDS).

- Reaction Overview : Fumaric acid is reacted with a silylating reagent under anhydrous conditions, often in the presence of a base or catalyst, to replace the acidic protons of the carboxyl groups with trimethylsilyl groups.

- Typical Conditions : The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

- Advantages : This method provides good yields and high purity of the bis(trimethylsilyl) ester due to the selective silylation of both carboxyl groups.

- Mechanism : The silylating agent reacts with the carboxylic acid groups, forming trimethylsilyl esters and releasing byproducts such as HCl or ammonia, depending on the reagent used.

| Parameter | Typical Values/Conditions |

|---|---|

| Starting material | Fumaric acid |

| Silylating agent | Chlorotrimethylsilane or HMDS |

| Solvent | Dichloromethane, tetrahydrofuran |

| Temperature | 20–50 °C |

| Reaction time | 1–4 hours |

| Catalyst/Base | Pyridine or triethylamine (optional) |

| Yield | Typically >85% |

Esterification Followed by Silylation

An alternative approach involves first converting fumaric acid into a diester (e.g., diethyl fumarate) followed by silylation of the ester groups.

- Step 1: Esterification

Fumaric acid is esterified with an alcohol (e.g., ethanol) under acidic conditions to form diethyl fumarate. - Step 2: Silylation

The diester is then treated with trimethylsilyl chloride or other silylating agents to replace the ester alkoxy groups with trimethylsilyl groups, yielding the bis(trimethylsilyl) ester.

This two-step method can be advantageous when the direct silylation of fumaric acid is challenging due to solubility or reactivity issues.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Fumaric acid + ethanol + acid catalyst | Reflux, removal of water to drive reaction |

| Silylation | Diethyl fumarate + chlorotrimethylsilane | Anhydrous conditions, base catalyst |

| Yield | Overall yield depends on both steps | Typically moderate to high |

This method is less common for direct preparation of bis(trimethylsilyl) fumarate but is useful in synthetic sequences requiring ester intermediates.

Research Findings and Analytical Data

- The bis(trimethylsilyl) ester of fumaric acid exhibits enhanced solubility in organic solvents and increased stability compared to the parent acid.

- Spectroscopic analysis (NMR, IR) confirms the presence of trimethylsilyl groups and the retention of the fumarate backbone.

- Purity and yield are typically assessed by chromatographic methods and elemental analysis, with molecular weight approximately 260.43 g/mol.

| Property | Data |

|---|---|

| Molecular formula | C10H20O4Si2 |

| Molecular weight | 260.43 g/mol |

| Physical state | Colorless liquid or crystalline solid |

| Solubility | Soluble in organic solvents (e.g., DCM) |

| Stability | Stable under anhydrous conditions |

These data support the compound’s utility as a reagent in organic synthesis and materials science.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Silylation | Fumaric acid | Chlorotrimethylsilane, base, aprotic solvent, RT-50 °C | Simple, high yield, direct | Requires anhydrous conditions |

| Esterification + Silylation | Fumaric acid → diester | Acid catalyst for esterification; silylating agent for silylation | Useful for complex syntheses | Multi-step, longer process |

| Isomerization of esters | Maleic anhydride esters | Sulfur catalyst, 180–220 °C | Efficient isomerization of esters | High temperature, not direct for silyl esters |

Chemical Reactions Analysis

Bis(trimethylsilyl) but-2-enedioate undergoes various chemical reactions, including:

Cyclization Reactions: It can participate in cyclization reactions with acyl chlorides in the presence of aluminum trichloride, leading to the formation of polysubstituted furans.

Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups using reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

Scientific Research Applications

Bis(trimethylsilyl) but-2-enedioate is used in various scientific research applications, including:

Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with unique properties.

Analytical Chemistry: It is employed in gas chromatography and mass spectrometry due to its volatility and stability.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) but-2-enedioate involves its ability to act as a silylating agent, introducing trimethylsilyl groups into other molecules. This modification can protect reactive sites during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group and its reactivity with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

(a) Succinic Acid, Bis(trimethylsilyl) Ester

(b) Malonic Acid, Bis(trimethylsilyl) Ester

- Formula : C₈H₁₈O₄Si₂ (for ethyl ester derivatives) or C₁₀H₂₂O₄Si₂ (for direct TMS esters)

- Molecular Weight : ~260–262 g/mol

- Key Differences :

(c) Glutaric Acid, Bis(trimethylsilyl) Ester

Chromatographic Behavior

Table 1: Retention Times and Molecular Weights of Selected TMS Esters

Notes:

Mass Spectral Fragmentation Patterns

Fumaric Acid, Bis-TMS Ester :

Succinic Acid, Bis-TMS Ester :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.